molecular formula C11H15NO B8781518 N-Phenethylpropionamide CAS No. 6283-04-1

N-Phenethylpropionamide

Cat. No.: B8781518
CAS No.: 6283-04-1
M. Wt: 177.24 g/mol
InChI Key: IABUULYQQIHCIL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenethylpropionamide, typically involves the reaction of phenethylamine with propionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amine group of phenethylamine and the carbonyl group of propionyl chloride .

Industrial Production Methods

the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment .

Chemical Reactions Analysis

Types of Reactions

N-Phenethylpropionamide, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Phenethylpropionamide, is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Phenethylpropionamide, involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of natural opioids, leading to analgesic and euphoric effects. The molecular targets include the mu, delta, and kappa opioid receptors, which are involved in pain modulation and reward pathways .

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid with a similar structure.

    N-phenylpropionamide: Another amide compound with structural similarities.

    N-phenethyl-4-piperidone: A precursor in the synthesis of fentanyl

Uniqueness

N-Phenethylpropionamide, is unique due to its specific structural features, including the phenethyl and phenyl groups attached to the amide moiety. These structural characteristics contribute to its distinct pharmacological properties and its use as an analytical reference standard .

Properties

CAS No.

6283-04-1

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(2-phenylethyl)propanamide

InChI

InChI=1S/C11H15NO/c1-2-11(13)12-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13)

InChI Key

IABUULYQQIHCIL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared in a reaction between phenethylamine (12.1 g, 100 mmol), propionyl chloride (9.25 g, 100 mmol) and triethylamine (20 ml) in methylene chloride (200 ml). The product (10.1 g) was used without purification; MS [M+H]+ 178.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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